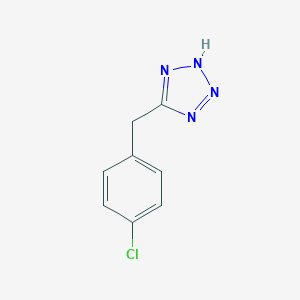

5-(4-chlorobenzyl)-1H-tetrazole

Description

Properties

IUPAC Name |

5-[(4-chlorophenyl)methyl]-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVBWDXECSSTFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NNN=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352342 | |

| Record name | 5-(4-chlorobenzyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14064-61-0 | |

| Record name | 5-(4-chlorobenzyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-CHLOROBENZYL)-2H-TETRAAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 5-(4-chlorobenzyl)-1H-tetrazole

This technical guide provides a comprehensive overview of the fundamental properties of 5-(4-chlorobenzyl)-1H-tetrazole, catering to researchers, scientists, and professionals in drug development. The document outlines its physicochemical characteristics, spectral data, and a detailed synthesis protocol.

Core Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClN₄ | [1] |

| Molecular Weight | 194.63 g/mol | [1] |

| Melting Point | 157-160 °C | |

| Appearance | White solid | |

| CAS Number | 14064-61-0 |

Spectral Data

The structural confirmation of this compound is supported by various spectroscopic techniques. The detailed spectral data is presented in the following tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 16.10 | br | 1H | NH (tetrazole) |

| 7.36 | d | 2H | Ar-H |

| 7.26 | d | 2H | Ar-H |

| 4.25 | s | 2H | CH₂ |

¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 155.80 | C (tetrazole) |

| 135.41 | Ar-C |

| 132.27 | Ar-C |

| 131.16 | Ar-C |

| 129.16 | Ar-C |

| 28.73 | CH₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 2985 | C-H stretch |

| 2838 | C-H stretch |

| 2696 | N-H stretch |

| 2317 | |

| 1487 | C=C stretch (aromatic) |

| 1404 | |

| 1048 | |

| 763 | C-Cl stretch |

| 654 |

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported and is outlined below.[1]

Materials:

-

2-(4-chlorophenyl)acetonitrile

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Dimethylformamide (DMF)

-

Cold water

-

Ethanol

-

Water

Procedure:

-

Dissolve 2-(4-chlorophenyl)acetonitrile (6.06 g, 0.04 mol), sodium azide (3.9 g, 0.06 mol), and ammonium chloride (3.21 g, 0.06 mol) in 120 ml of dimethylformamide (DMF).

-

Reflux the mixture for 20 hours with stirring.

-

After reflux, cool the reaction mixture to room temperature.

-

Filter the mixture.

-

Evaporate the solvent from the filtrate.

-

Pour the residue into 30 ml of cold water to precipitate the product.

-

Collect the title compound (yield: 4.32 g, 55.5%).

-

For X-ray diffraction analysis, obtain suitable crystals by recrystallization from a 10 mL mixed solution of ethanol and water (1:1).[1]

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Biological Activity

Currently, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. Tetrazole derivatives, as a class of compounds, are known to exhibit a wide range of biological activities and are often used as bioisosteres of carboxylic acids in drug design.[2][3] However, specific studies on the pharmacological properties of the title compound have not been reported. Future research is warranted to explore the potential therapeutic applications of this compound.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 5-(4-chlorobenzyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(4-chlorobenzyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its structural, spectroscopic, and physical characteristics, supported by experimental protocols and workflow visualizations.

Physicochemical Characteristics

The key physicochemical properties of this compound are summarized below. This data is crucial for understanding its behavior in various chemical and biological systems, aiding in applications such as drug design, formulation, and quality control.

Table 1: Summary of Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClN₄ | [1][2] |

| Molecular Weight | 194.63 g/mol | [1] |

| Melting Point | 157-160 °C | |

| Boiling Point | Experimental data not available. A predicted value for the related compound 5-(4-chlorophenyl)-1H-tetrazole is 356.2 ± 44.0 °C.[3] | |

| pKa | Experimental data not available. A predicted value for the structurally similar compound 5-(4-chlorophenyl)-1H-tetrazole is 3.95 ± 0.10, corresponding to the acidic proton on the tetrazole ring.[3] | |

| logP (XLogP3-AA) | 2.1 (Computed) | [2] |

| Solubility | Quantitative data not readily available. The synthesis protocol indicates precipitation upon addition to cold water, suggesting low solubility in aqueous media.[1] | |

| Appearance | White solid |

Table 2: Spectroscopic Data

| Spectroscopy Type | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 16.10 (1H, broad singlet), 7.36 (2H, doublet), 7.26 (2H, doublet), 4.25 (2H, singlet) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 155.80, 135.41, 132.27, 131.16, 129.16, 28.73 |

| FT-IR (cm⁻¹) | 2985, 2838, 2696, 2317, 1487, 1404, 1048, 763, 654 |

Table 3: Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Unit Cell Dimensions | a = 14.654(3) Åb = 4.9321(10) Åc = 12.688(3) Åβ = 105.63(3)° |

| Volume (V) | 883.1(3) ų |

| Molecules per Unit Cell (Z) | 4 |

| Structural Feature | The phenyl and tetrazole rings are inclined at a dihedral angle of 67.52(6)°.[1] In the crystal structure, molecules form chains along the[4] direction via N—H···N hydrogen bonds.[1] These chains are further linked by π–π interactions between adjacent tetrazole rings.[1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

The title compound is synthesized via a [3+2] cycloaddition reaction between an organic nitrile and sodium azide.[1]

-

Reaction Setup : Dissolve 2-(4-chlorophenyl)acetonitrile (6.06 g, 0.04 mol), sodium azide (NaN₃, 3.9 g, 0.06 mol), and ammonium chloride (NH₄Cl, 3.21 g, 0.06 mol) in 120 mL of dimethylformamide (DMF) in a suitable reaction vessel.

-

Reaction Execution : Stir the mixture and heat to reflux for 20 hours.

-

Work-up and Isolation : Cool the reaction mixture to room temperature and filter to remove any inorganic salts.

-

Purification : Evaporate the solvent from the filtrate under reduced pressure. Pour the resulting residue into 30 mL of cold water to precipitate the crude product.

-

Final Product : Collect the solid product, this compound, via filtration. The reported yield is 55.5%.[1]

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified solid in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition : Acquire spectra on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) spectrometer. Use the residual solvent peak as an internal reference.

2.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum is typically obtained using the KBr pellet method.[3][5]

-

Sample Preparation : Grind 1-2 mg of the dry compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle to create a fine, uniform powder.

-

Pellet Formation : Transfer the powder to a pellet-forming die and apply high pressure (e.g., 8-10 tons) to form a transparent pellet.

-

Data Acquisition : Place the KBr pellet in the spectrometer's sample holder and record the spectrum over the range of 4000-400 cm⁻¹.

2.2.3 Single-Crystal X-ray Diffraction This technique provides definitive structural elucidation.

-

Crystal Growth : Obtain single crystals suitable for X-ray diffraction by slow evaporation from a 1:1 mixed solution of ethanol and water.[1]

-

Data Collection : Mount a suitable crystal on a diffractometer (e.g., Rigaku R-AXIS RAPID).[1] Collect diffraction data at a controlled temperature (e.g., 293 K) using Mo Kα radiation.[1]

-

Structure Solution and Refinement : Solve the crystal structure using appropriate software and refine the model against the collected reflection data.[1]

Mandatory Visualizations

The following diagrams illustrate the synthesis and characterization workflows for this compound.

Caption: Chemical synthesis workflow for this compound.

Caption: Physicochemical characterization workflow for the synthesized compound.

References

- 1. 5-(4-Chlorobenzyl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H7ClN4 | CID 723585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-(4-CHLOROPHENYL)-1H-TETRAZOLE CAS#: 16687-61-9 [m.chemicalbook.com]

- 4. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Discovery of 5-(4-chlorobenzyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 5-(4-chlorobenzyl)-1H-tetrazole. This document details the primary synthetic routes, purification methods, and analytical characterization of the compound. Furthermore, it explores the broader context of tetrazole derivatives in medicinal chemistry, offering insights into their potential applications.

Introduction to 5-substituted-1H-tetrazoles

Tetrazole derivatives are a prominent class of nitrogen-rich heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science.[1] The tetrazole ring is often employed as a bioisosteric replacement for the carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties.[2] This has led to the incorporation of the tetrazole moiety into a variety of approved drugs. The broader class of 5-substituted-1H-tetrazoles has been investigated for a wide range of biological activities, including antimicrobial, antifungal, anticancer, analgesic, and antihypertensive properties.[3][4]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the [3+2] cycloaddition reaction between 2-(4-chlorophenyl)acetonitrile and an azide source.[2] This reaction is a cornerstone in the synthesis of 5-substituted tetrazoles.

Experimental Protocol

A widely cited procedure for the synthesis of this compound is as follows:[1]

Materials:

-

2-(4-chlorophenyl)acetonitrile

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2-(4-chlorophenyl)acetonitrile (0.04 mol, 6.06 g), sodium azide (0.06 mol, 3.9 g), and ammonium chloride (0.06 mol, 3.21 g) in 120 ml of N,N-dimethylformamide (DMF).[1]

-

The reaction mixture is heated to reflux and stirred for 20 hours.[1]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled mixture is filtered to remove any inorganic salts.

-

The solvent (DMF) is removed from the filtrate by evaporation under reduced pressure.

-

The resulting residue is poured into 30 ml of cold water, which should induce the precipitation of the crude product.[1]

-

The solid product is collected by filtration.

Purification:

-

The crude this compound can be purified by recrystallization. Crystals suitable for X-ray diffraction have been obtained from a 1:1 mixture of ethanol and water.[1]

Yield:

-

This procedure has been reported to yield 4.32 g of the title compound, which corresponds to a yield of 55.5%.[1]

Synthesis Workflow

Caption: A flowchart illustrating the synthetic steps for this compound.

Characterization Data

A comprehensive analytical characterization is crucial for confirming the identity and purity of the synthesized this compound.

| Analytical Data | Observed Values |

| Molecular Formula | C₈H₇ClN₄ |

| Molecular Weight | 194.63 g/mol |

| Appearance | White solid |

| Melting Point | 157-160 °C |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 16.10 (1H, br), 7.36 (2H, d), 7.26 (2H, d), 4.25 (2H, s) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 155.0, 135.9, 129.5, 128.7, 123.1 |

| FT-IR (cm⁻¹) | 2985, 2838, 1820, 1487, 1083, 783 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 14.654(3) Å, b = 4.9321(10) Å, c = 12.688(3) Å, β = 105.63(3)° |

Discovery and Biological Activity

While the synthesis of this compound is well-documented, specific reports on its discovery for a particular biological application are limited in the readily available literature. However, the broader class of tetrazole-containing compounds has been extensively explored for various therapeutic purposes.

Tetrazole derivatives have been reported to exhibit a wide range of pharmacological activities, including:

-

Antimicrobial Activity: Many tetrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[3][4]

-

Anticancer Activity: The tetrazole moiety is present in several compounds investigated as potential anticancer agents.[5][6]

-

Enzyme Inhibition: Tetrazole-containing compounds have been designed as inhibitors for various enzymes. For instance, certain tetrazole derivatives have shown inhibitory activity against S-nitrosoglutathione reductase (GSNOR).[7]

The biological activity of this compound itself has not been extensively reported, representing an area for potential future investigation.

Mechanism of Action and Signaling Pathways

Due to the limited specific biological data for this compound, no definitive mechanism of action or associated signaling pathways can be described for this particular compound.

However, based on the activities of other tetrazole derivatives, potential mechanisms could involve:

-

Enzyme Inhibition: As seen with other tetrazoles, it could potentially act as an inhibitor of specific enzymes by mimicking a substrate or binding to an allosteric site.

-

Receptor Binding: The tetrazole ring can participate in hydrogen bonding and other interactions, potentially allowing it to bind to specific biological receptors.

Further research is required to elucidate any specific biological targets and mechanisms of action for this compound.

Logical Relationship of Tetrazole Synthesis

The synthesis of 5-substituted-1H-tetrazoles, including the title compound, is fundamentally based on the principle of cycloaddition chemistry.

Caption: The logical progression from starting materials to the final tetrazole product.

Conclusion

This compound is a readily accessible compound through a well-established synthetic route. Its characterization data provides a solid foundation for its identification and quality control. While specific biological activities for this compound are yet to be extensively reported, the broader importance of the tetrazole scaffold in medicinal chemistry suggests that this compound could be a valuable building block or a candidate for further biological screening in various drug discovery programs. This guide provides the essential technical information for researchers to synthesize, characterize, and potentially explore the therapeutic applications of this compound.

References

- 1. 5-(4-Chlorobenzyl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(4-chlorophenyl)-1H-tetrazole | 16687-61-9 | Benchchem [benchchem.com]

- 3. isfcppharmaspire.com [isfcppharmaspire.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Pathways: A Technical Guide to the Mechanism of Action of 5-(4-chlorobenzyl)-1H-tetrazole and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While the precise mechanism of action for 5-(4-chlorobenzyl)-1H-tetrazole is not definitively established in publicly available scientific literature, this technical guide synthesizes the current understanding of closely related tetrazole derivatives to propose potential molecular pathways and biological targets. The foundational principle of bioisosterism, where the tetrazole ring mimics a carboxylic acid group, provides a framework for its potential interactions. This guide explores established mechanisms for analogous compounds, including S-nitrosoglutathione reductase (GSNOR) inhibition, microtubule destabilization, and modulation of ion channels and inflammatory enzymes. Detailed experimental protocols, quantitative data from related studies, and signaling pathway diagrams are provided to facilitate further research and drug development efforts in this area.

The Principle of Bioisosterism: A Gateway to Biological Activity

The tetrazole ring is a well-recognized bioisostere of the carboxylic acid functional group.[1] This structural and electronic mimicry allows tetrazole-containing compounds to interact with biological targets, such as enzymes and receptors, that typically bind carboxylate ligands.[1] This fundamental principle underpins the diverse pharmacological activities observed in the broader class of 5-substituted-1H-tetrazoles and provides a strong rationale for investigating similar interactions for this compound.

Potential Mechanisms of Action Based on Analog Studies

Due to the limited specific data on this compound, this section details the established mechanisms of action for structurally similar tetrazole derivatives. These findings offer valuable insights into the likely, though unconfirmed, biological activities of the target compound.

Inhibition of S-nitrosoglutathione Reductase (GSNOR)

A significant area of research for tetrazole derivatives has been their potent inhibition of S-nitrosoglutathione reductase (GSNOR), an enzyme critical in regulating the levels of endogenous S-nitrosothiols (SNOs) like S-nitrosoglutathione (GSNO).[2] GSNO is a key signaling molecule involved in nitric oxide (NO) based signaling, which plays a role in bronchodilation and inflammation.[2] Inhibition of GSNOR leads to an increase in GSNO levels, promoting smooth muscle relaxation and reducing inflammation, making GSNOR inhibitors promising therapeutic agents for respiratory diseases like COPD.[2]

Several imidazole-biaryl-tetrazole derivatives have demonstrated potent GSNOR inhibition with IC50 values in the low nanomolar range.[2]

Quantitative Data: GSNOR Inhibition by Tetrazole Analogs

| Compound Structure (Illustrative Analogs) | Target | IC50 (nM) | Reference |

| Imidazole-biaryl-tetrazole derivative 30 | GSNOR | <15 | [2] |

| Imidazole-biaryl-tetrazole derivative 39 | GSNOR | <15 | [2] |

| Imidazole-biaryl-tetrazole derivative 41 | GSNOR | <15 | [2] |

| Imidazole-biaryl-tetrazole derivative 42 | GSNOR | <15 | [2] |

| Imidazole-biaryl-tetrazole derivative 44 | GSNOR | <15 | [2] |

| Imidazole-biaryl-tetrazole derivative 45 | GSNOR | <15 | [2] |

| Imidazole-biaryl-tetrazole derivative 58 | GSNOR | <15 | [2] |

Experimental Protocol: GSNOR Inhibition Assay (General)

A typical GSNOR inhibition assay involves the following steps:

-

Enzyme and Substrate Preparation: Recombinant human GSNOR is purified. The substrate, S-nitrosoglutathione (GSNO), is synthesized.

-

Reaction Mixture: The assay is conducted in a buffer solution (e.g., phosphate buffer) containing NADH, the GSNOR enzyme, and the test compound (e.g., a tetrazole derivative) at varying concentrations.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, GSNO.

-

Measurement: The rate of NADH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathway: GSNOR Inhibition and NO-mediated Vasodilation

Caption: Proposed pathway of GSNOR inhibition by tetrazole analogs.

Microtubule Destabilization

Certain tetrazole derivatives have been designed as microtubule destabilizers, which are a class of anticancer agents that interfere with the dynamics of microtubule formation and disassembly, leading to cell cycle arrest and apoptosis.[3] Molecular docking studies have suggested that the tetrazole ring can form crucial hydrogen bonds with amino acid residues within the colchicine binding site of tubulin.[3]

Quantitative Data: Antiproliferative Activity of a Microtubule-Destabilizing Tetrazole Analog

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 6-31 (1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazol) | SGC-7901 | 0.090 | [3] |

| A549 | 0.650 | [3] | |

| HeLa | 0.120 | [3] |

Experimental Protocol: Tubulin Polymerization Assay

-

Tubulin Preparation: Purified tubulin is kept on ice to prevent self-polymerization.

-

Reaction Setup: The assay is performed in a temperature-controlled spectrophotometer. The reaction mixture contains tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP) and the test compound at various concentrations.

-

Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

-

Measurement: The extent of tubulin polymerization is monitored by measuring the increase in turbidity (absorbance) at 340 nm over time.

-

Data Analysis: The inhibitory effect of the compound on tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence and absence of the compound.

Diagram: Proposed Interaction with Tubulin

Caption: Putative hydrogen bonding of the tetrazole ring in the tubulin binding site.

Other Potential Targets

Studies on various tetrazole derivatives have implicated other potential mechanisms of action, suggesting a broad therapeutic potential for this class of compounds.

-

Kv1.5 Potassium Channel Blockade: A series of tetrazole derivatives have been identified as blockers of the Kv1.5 potassium channel, with IC50 values ranging from 180 to 550 nM.[4] This channel is predominantly expressed in the atria of the heart, and its inhibition is a strategy for the treatment of atrial fibrillation.

-

Cytosolic Phospholipase A2α (cPLA2α) Inhibition: 1-Benzylindole derivatives containing a tetrazole moiety have shown submicromolar inhibitory activity against cPLA2α.[5] This enzyme is involved in the release of arachidonic acid, a precursor to pro-inflammatory mediators.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a [3+2] cycloaddition reaction between 2-(4-chlorophenyl)acetonitrile and an azide, such as sodium azide, often in the presence of a catalyst.[6] The compound is a solid at room temperature.[6]

Future Directions and Conclusion

The mechanism of action of this compound remains to be explicitly elucidated. However, based on the robust evidence from structurally related compounds, it is plausible that its biological effects are mediated through one or more of the pathways discussed, including GSNOR inhibition, microtubule destabilization, or interaction with other enzymes and ion channels.

Future research should focus on:

-

Target Identification and Validation: Employing techniques such as affinity chromatography, chemical proteomics, or computational screening to identify the primary binding partners of this compound.

-

In Vitro and In Vivo Studies: Conducting comprehensive in vitro enzyme and receptor binding assays, as well as cell-based and animal studies, to confirm its mechanism of action and evaluate its therapeutic potential.

This technical guide provides a foundational understanding of the potential mechanisms of action for this compound, offering a roadmap for future investigations into this promising compound. The presented data and protocols for analogous compounds serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. 5-(4-chlorophenyl)-1H-tetrazole | 16687-61-9 | Benchchem [benchchem.com]

- 2. Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and in vitro/in vivo studies of tetrazole derivatives as Kv1.5 blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(4-Chlorobenzyl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for 5-(4-chlorobenzyl)-1H-tetrazole

An In-depth Technical Guide on the Spectroscopic Data for 5-(4-chlorobenzyl)-1H-tetrazole

Introduction

This compound is a heterocyclic organic compound featuring a tetrazole ring linked to a 4-chlorobenzyl group. Tetrazole derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their unique chemical properties and biological activities.[1] This technical guide provides a comprehensive overview of the , offering a valuable resource for scientists and professionals engaged in drug development and chemical research. The document details the compound's synthesis and presents its characterization through Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry principles.

Synthesis of this compound

The synthesis of the title compound is achieved through a cyclization reaction involving 2-(4-chlorophenyl)acetonitrile, sodium azide (NaN₃), and ammonium chloride (NH₄Cl) in a suitable solvent.

Experimental Protocol

A mixture of 2-(4-chlorophenyl)acetonitrile (0.04 mol, 6.06 g), sodium azide (0.06 mol, 3.9 g), and ammonium chloride (0.06 mol, 3.21 g) is dissolved in 120 ml of dimethylformamide (DMF).[1] The resulting mixture is refluxed for 20 hours with continuous stirring.[1] Following the reflux period, the mixture is cooled to room temperature and filtered. The solvent is then removed by evaporation, and the residue is poured into 30 ml of cold water to precipitate the crude product.[1] The solid is collected to yield this compound.[1]

Spectroscopic Data

The structural characterization of this compound is substantiated by various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and FT-IR analyses.

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum was recorded on a 400 MHz instrument using DMSO-d₆ as the solvent.[2] The chemical shifts (δ) are reported in parts per million (ppm).

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| 16.10 | broad | 1H | NH (tetrazole ring) |

| 7.36 | doublet | 2H | Aromatic CH |

| 7.26 | doublet | 2H | Aromatic CH |

| 4.25 | singlet | 2H | CH₂ (benzyl) |

Data sourced from a comparative study of stannous chloride catalysts.[2]

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum was recorded on a 100 MHz instrument in DMSO-d₆.[2] The chemical shifts (δ) are reported in ppm.

| Chemical Shift (δ) (ppm) | Assignment |

| 155.80 | C (tetrazole ring) |

| 135.41 | Quaternary Aromatic C |

| 132.27 | Quaternary Aromatic C-Cl |

| 131.16 | Aromatic CH |

| 129.16 | Aromatic CH |

| 28.73 | CH₂ (benzyl) |

Data sourced from a comparative study of stannous chloride catalysts.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy Data

The FT-IR spectrum provides information on the functional groups present in the molecule. The key absorption bands are listed below.

| Wavenumber (cm⁻¹) | Assignment |

| 2985 | C-H stretch (aromatic/aliphatic) |

| 2838 | C-H stretch (aliphatic) |

| 2696 | N-H stretch (tetrazole) |

| 1487 | C=C stretch (aromatic) |

| 1404 | C-H bend |

| 1048 | C-N stretch |

| 763 | C-Cl stretch |

Data sourced from a comparative study of stannous chloride catalysts.[2]

Mass Spectrometry (MS)

While specific mass spectrometry data for this compound was not available in the cited literature, the general fragmentation behavior of 5-substituted 1H-tetrazoles has been studied. Under positive ion electrospray ionization (ESI), a characteristic loss of hydrazoic acid (HN₃) is often observed.[3] In negative ion mode, the typical fragmentation involves the loss of a nitrogen molecule (N₂).[3]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and characterization workflow.

Conclusion

This technical guide has consolidated the available , providing a detailed reference for researchers. The presented ¹H NMR, ¹³C NMR, and FT-IR data are crucial for the structural confirmation and purity assessment of this compound. The outlined synthesis protocol and experimental workflow offer a practical guide for its preparation and analysis. This information serves as a foundational resource for further investigation into the applications of this compound in various scientific fields.

References

theoretical and computational studies of 5-(4-chlorobenzyl)-1H-tetrazole

An In-depth Technical Guide to the Theoretical and Computational Analysis of 5-(4-chlorobenzyl)-1H-tetrazole

Introduction

This compound is a heterocyclic compound belonging to the tetrazole family. Tetrazole derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their unique chemical properties. The tetrazole ring, with its high nitrogen content, is often used as a bioisostere for the carboxylic acid group in drug design, potentially improving metabolic stability and membrane permeability.[1][2][3] Furthermore, these nitrogen-rich compounds are explored as high-energy materials.[4][5] Theoretical and computational chemistry provides invaluable tools for understanding the structural, electronic, and reactive properties of molecules like this compound, guiding synthesis, and predicting biological activity.[1][6] This guide details the key computational methodologies and theoretical insights into the title compound.

Molecular Structure and Crystallography

The fundamental structure of this compound consists of a tetrazole ring connected to a 4-chlorophenyl group via a methylene bridge. X-ray diffraction studies have provided precise information on its three-dimensional conformation in the solid state. A key structural feature is the dihedral angle between the phenyl and tetrazole rings, which is reported to be 67.52 (6)°.[7] In the crystal structure, molecules are linked by N—H⋯N hydrogen bonds, forming chains. These chains are further organized into a ribbon structure through π–π stacking interactions between adjacent tetrazole rings, with a centroid–centroid distance of 3.526 (1) Å.[7]

Data Presentation: Crystallographic Data

| Parameter | Value | Reference |

| Chemical Formula | C₈H₇ClN₄ | [7] |

| Molecular Weight | 194.63 | [7] |

| Crystal System | Monoclinic | [7] |

| Space Group | P2₁/c | [8] |

| a (Å) | 14.654 (3) | [7] |

| b (Å) | 4.9321 (10) | [7] |

| c (Å) | 12.688 (3) | [7] |

| β (°) | 105.63 (3) | [7] |

| Volume (ų) | 883.1 (3) | [7] |

| Z | 4 | [7][8] |

| Phenyl-Tetrazole Dihedral Angle (°) | 67.52 (6) | [7] |

| N—H⋯N Hydrogen Bond | Yes | [7] |

| π–π Stacking Distance (Å) | 3.526 (1) | [7] |

Computational Methodologies

Computational studies on tetrazole derivatives are predominantly performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for predicting molecular properties.[6][9]

Experimental Protocols: Geometry Optimization and Vibrational Analysis

-

Software: Calculations are typically performed using quantum chemistry software packages like Gaussian.[10]

-

Method: The B3LYP hybrid functional is a common choice, combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[6][11]

-

Basis Set: The 6-31G, 6-31+G, 6-311++G(d,p), or cc-pVTZ basis sets are frequently employed. The inclusion of diffuse (+) and polarization () functions is crucial for accurately describing systems with lone pairs and for calculating properties like aromaticity.[6][10][12]

-

Procedure: a. An initial molecular structure is drawn or imported. b. A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. c. A frequency calculation is then run on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[10] d. The output provides optimized geometric parameters (bond lengths, angles), thermodynamic properties, and vibrational frequencies corresponding to IR and Raman spectra.

Theoretical Spectroscopic Analysis

Computational methods are used to calculate theoretical vibrational spectra (FT-IR) which aid in the assignment of experimental bands. For tetrazole derivatives, characteristic bands include N-H stretching, C=N stretching, and various ring vibrations.[13]

Data Presentation: Representative Vibrational Frequencies for Tetrazole Derivatives

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3449 | N-H Stretch | [13][14] |

| ~3061 | Aromatic C-H Stretch | [14] |

| ~1642, 1562 | C=N and N=N Ring Stretch | [14] |

| ~1474, 1164 | C-N Stretch / Ring Vibrations | [14] |

| ~785 | C-Cl Stretch | [13] |

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[9] For related triazole compounds, FMO analysis has been used to predict binding interactions with biological targets.[9]

Molecular Electrostatic Potential (MEP)

The MEP map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule.[2] Red regions (negative potential) indicate areas rich in electrons, which are susceptible to electrophilic attack (e.g., around the nitrogen atoms of the tetrazole ring). Blue regions (positive potential) denote electron-deficient areas, which are prone to nucleophilic attack. This analysis is valuable for predicting intermolecular interactions, including hydrogen bonding and receptor binding.[10]

Data Presentation: Key Quantum Chemical Descriptors (Conceptual)

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[15] This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. Docking studies on tetrazole derivatives have been performed to evaluate their potential as inhibitors for enzymes like cyclooxygenase-2 (COX-2) and sterol 14-alpha demethylase (CYP51).[8][16]

Experimental Protocols: Molecular Docking Workflow

-

Receptor Preparation: The 3D crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of the ligand, this compound, is generated and its geometry is optimized using a suitable force field or quantum chemical method.

-

Docking Simulation: Using software such as AutoDock or Schrödinger, the ligand is placed in the defined active site of the receptor. The software samples a large number of possible conformations and orientations (poses) of the ligand.

-

Scoring and Analysis: The different poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. The analysis focuses on identifying key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking.[8][15]

Conclusion

Theoretical and computational studies provide a powerful framework for the detailed investigation of this compound. Methods like DFT allow for the accurate prediction of its geometric, spectroscopic, and electronic properties, which complement and help interpret experimental data. Analyses such as FMO and MEP offer deep insights into the molecule's reactivity and potential interaction sites. Furthermore, molecular docking simulations are essential for elucidating its potential biological activity, thereby guiding the design of new therapeutic agents. The synergy between these computational approaches and experimental work is critical for advancing the application of this and related tetrazole derivatives in both medicine and materials science.

References

- 1. 5-(4-chlorophenyl)-1H-tetrazole | 16687-61-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Vibrational Analysis of Benziodoxoles and Benziodazolotetrazoles [mdpi.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. 5-(4-Chlorobenzyl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure, Hirshfeld surface analysis and DFT studies of 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, a potential 11β-HSD1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, characterization and theoretical studies of 5-(benzylthio)-1-cylopentyl-1H-tetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chalcogen.ro [chalcogen.ro]

- 14. growingscience.com [growingscience.com]

- 15. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ajgreenchem.com [ajgreenchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Metabolic Stability of Tetrazole Compounds

Introduction: The Role of Tetrazoles in Modern Drug Design

Tetrazole derivatives are a vital class of heterocyclic compounds in medicinal chemistry.[1][2][3] Their prominence stems largely from their function as a bioisostere for the carboxylic acid group, a common pharmacophore in many drug candidates.[1][4][5][6][7] The tetrazole ring mimics the acidity and planar structure of a carboxylic acid, allowing for similar key interactions with biological targets.[4][8] However, a key advantage that often drives this bioisosteric replacement is the significantly enhanced metabolic stability of the tetrazole moiety compared to its carboxylic acid counterpart.[1][7][9][10] This guide provides a technical overview of the metabolic stability of tetrazole compounds, detailing the experimental protocols used for their assessment and the underlying biochemical principles.

Understanding Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[11] It is a critical parameter in drug discovery, as it directly influences a compound's pharmacokinetic profile, including its half-life (t½), clearance (CL), and oral bioavailability.[12][13] Compounds with low metabolic stability are rapidly cleared from the body, often requiring higher or more frequent doses, which can lead to undesirable side effects.[14] Conversely, highly stable compounds may accumulate, posing toxicity risks.[14] Therefore, optimizing metabolic stability is a key objective in the lead optimization phase.

In vitro metabolic stability studies are essential for predicting a compound's in vivo fate.[15] These assays measure the rate of disappearance of a parent compound over time when incubated with metabolically active biological systems, such as liver microsomes or hepatocytes.[16] The primary outputs of these studies are intrinsic clearance (CLint) and in vitro half-life (t½).[15]

Metabolic Fate of Tetrazole Compounds

The tetrazole ring is generally considered to be metabolically robust.[1][5][7][17] Its stability is attributed to the high density of nitrogen atoms, which makes the ring electron-deficient and less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[18]

While resistant to Phase I oxidation, tetrazoles can undergo Phase II conjugation reactions. The most notable metabolic pathway for tetrazoles is N-glucuronidation. However, these N-glucuronide conjugates are typically stable and not associated with the reactivity and potential toxicity sometimes linked to the acyl glucuronides formed from carboxylic acids.[19] This resistance to extensive metabolism is a primary reason for their use in improving drug properties.[8][19]

Caption: Comparative metabolic pathways of carboxylic acids vs. tetrazoles.

Experimental Protocols for Assessing Metabolic Stability

The metabolic stability of tetrazole compounds is typically evaluated using a panel of standard in vitro assays. The choice of assay depends on the specific metabolic pathways being investigated.[16]

Liver Microsomal Stability Assay

-

Objective: To assess Phase I metabolic stability, primarily mediated by CYP enzymes.[14][15]

-

Methodology:

-

Preparation: Pooled liver microsomes (from human or other species) are thawed and diluted in a phosphate buffer.[13] A cofactor solution containing NADPH (a necessary cofactor for CYP enzyme activity) is prepared separately.[12]

-

Incubation: The test compound (typically at a low concentration, e.g., 1 µM) is pre-incubated with the microsomes at 37°C.[20]

-

Reaction Initiation: The reaction is initiated by adding the pre-warmed NADPH solution.

-

Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate proteins.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[16]

-

-

Data Analysis: The percentage of the parent compound remaining is plotted against time. From the slope of the natural log plot, the half-life (t½) and intrinsic clearance (CLint) are calculated.

Hepatocyte Stability Assay

-

Objective: To provide a more comprehensive assessment of metabolic stability, including both Phase I and Phase II pathways, as hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors.[14][15]

-

Methodology:

-

Preparation: Cryopreserved hepatocytes (human or other species) are thawed and suspended in an appropriate incubation medium.[20] Cell viability is confirmed.

-

Incubation: The test compound is added to the hepatocyte suspension at a specific cell density (e.g., 0.5-1.0 million cells/mL) and incubated at 37°C in a shaking water bath or incubator.[20]

-

Time Points & Termination: Aliquots are removed at various time points and the reaction is terminated using a cold organic solvent, similar to the microsomal assay.

-

Analysis: Samples are processed and analyzed by LC-MS/MS.[16]

-

-

Data Analysis: Data is analyzed similarly to the microsomal assay to determine t½ and CLint. This model is considered more predictive of in vivo clearance.[13]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tetrazoles via Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. drughunter.com [drughunter.com]

- 7. researchgate.net [researchgate.net]

- 8. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. researchgate.net [researchgate.net]

- 10. eurekaselect.com [eurekaselect.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. youtube.com [youtube.com]

- 13. bioivt.com [bioivt.com]

- 14. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 17. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]

Methodological & Application

synthesis of 5-(4-chlorobenzyl)-1H-tetrazole from 2-(4-chlorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-substituted-1H-tetrazoles are significant pharmacophores in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids. This substitution can enhance metabolic stability and improve bioavailability of drug candidates. The synthesis of these heterocyclic compounds is a critical step in the development of new therapeutic agents for a range of diseases, including hypertension and cancer. The [3+2] cycloaddition reaction between an organic nitrile and an azide source is the most common and direct route to the tetrazole core. This document provides detailed protocols for the synthesis of 5-(4-chlorobenzyl)-1H-tetrazole from 2-(4-chlorophenyl)acetonitrile, a key intermediate in pharmaceutical research.

Reaction Principle

The fundamental transformation is a [3+2] cycloaddition reaction, where the nitrile group of 2-(4-chlorophenyl)acetonitrile reacts with an azide salt, typically sodium azide, to form the five-membered tetrazole ring.[1][2] This reaction can be performed under thermal conditions or facilitated by various catalysts to improve yields and shorten reaction times.[3][4][5][6][7] The general scheme for this synthesis is depicted below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. 1H-Tetrazole synthesis [organic-chemistry.org]

- 6. scielo.org.za [scielo.org.za]

- 7. thieme-connect.com [thieme-connect.com]

Application Notes and Protocols for the Synthesis of 5-Substituted 1H-Tetrazoles via [3+2] Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-substituted 1H-tetrazoles utilizing the [3+2] cycloaddition reaction between nitriles and an azide source. This powerful "click" reaction is a cornerstone in medicinal chemistry for the creation of tetrazole-containing compounds, which are prominent in numerous pharmaceuticals.[1]

Tetrazoles are recognized as bioisosteric replacements for carboxylic acids, offering similar physicochemical properties but with enhanced metabolic stability and bioavailability.[1][2] This makes them a highly valuable functional group in the design of novel therapeutics.[1] The [3+2] cycloaddition offers a direct and atom-economical pathway to the tetrazole core.[1] Various catalytic systems have been developed to facilitate this transformation under milder conditions and with improved yields, significantly expanding the substrate scope.[1][3]

General Reaction Mechanism

The catalyzed [3+2] cycloaddition of a nitrile with an azide source, such as sodium azide, generally proceeds through the coordination of the nitrile to a catalyst. This activation is followed by a nucleophilic attack of the azide anion, leading to the formation of a catalyst-bound tetrazolate intermediate. Subsequent protonation and release from the catalyst yield the final 5-substituted 1H-tetrazole product.[1] The reaction can be promoted by various catalysts, including transition metal complexes (e.g., cobalt, zinc, copper) and solid-supported acids.[1][4][5]

References

- 1. benchchem.com [benchchem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Characterization of 5-(4-chlorobenzyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 5-(4-chlorobenzyl)-1H-tetrazole. Detailed protocols for various analytical techniques are presented to ensure accurate and reproducible results in research and quality control settings.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for quantifying it in various matrices. A reversed-phase method is typically employed.

Application Note:

RP-HPLC with UV detection is suitable for determining the purity of this compound and identifying any related substances or impurities. The method's simplicity and robustness make it ideal for routine quality control. A C18 column is effective in retaining the analyte, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent allows for good separation.

Experimental Protocol: Reversed-Phase HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18, 5 µm particle size, 4.6 x 250 mm.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid). A common starting point is a 50:50 (v/v) mixture.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 220 nm.[1]

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

The retention time of the main peak corresponds to this compound.

-

Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks.

-

For quantitative analysis, a calibration curve should be constructed using standard solutions of known concentrations.

-

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are crucial for confirming the identity and purity of the compound.

Application Note:

¹H NMR is used to identify the different types of protons and their connectivity in the molecule. The chemical shifts, splitting patterns, and integration of the signals are characteristic of the this compound structure. ¹³C NMR provides information on the carbon framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition and Processing:

-

Acquire ¹H and ¹³C NMR spectra at room temperature.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

-

Data Interpretation:

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Application Note:

The FT-IR spectrum of this compound will show characteristic absorption bands for the N-H and C=N bonds of the tetrazole ring, as well as the aromatic C-H and C=C bonds of the chlorobenzyl group.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: A standard FT-IR spectrometer.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Interpretation:

-

Characteristic peaks for this compound include:

-

~2985, 2838, 2696 cm⁻¹ (C-H stretching)

-

~1487, 1404 cm⁻¹ (C=C aromatic stretching)

-

~1048 cm⁻¹ (C-N stretching)

-

~763, 654 cm⁻¹ (C-Cl stretching and aromatic C-H bending)[2]

-

-

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Application Note:

Electrospray ionization (ESI) is a suitable soft ionization technique for this compound. In positive ion mode, the protonated molecule [M+H]⁺ is observed. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways. A characteristic fragmentation of 5-substituted tetrazoles is the loss of a neutral molecule of hydrazoic acid (HN₃) in positive ion mode or a nitrogen molecule (N₂) in negative ion mode.[3]

Experimental Protocol: ESI-Mass Spectrometry

-

Instrumentation: A mass spectrometer with an ESI source.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile to a concentration of approximately 10 µg/mL.

-

Instrument Parameters:

-

Ionization Mode: Positive and/or negative ESI.

-

Mass Range: Scan a range appropriate for the molecular weight (e.g., m/z 50-500).

-

Capillary Voltage: Typically 3-4 kV.

-

Nebulizer Gas: Nitrogen.

-

-

Data Interpretation:

-

The expected molecular ion for C₈H₇ClN₄ is m/z 194.04.

-

In positive ESI mode, the protonated molecule [M+H]⁺ would be observed at m/z 195.05.

-

Key fragmentation pathways would involve the loss of N₂ (28 Da) or HN₃ (43 Da).

-

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the compound, including its melting point and decomposition temperature.

Application Note:

DSC is used to determine the melting point and to study phase transitions. TGA provides information about the thermal stability and decomposition profile of the compound. For tetrazole-containing compounds, it is important to assess their thermal stability, especially for applications in drug development where they may be subjected to various processing temperatures.

Experimental Protocol: DSC and TGA

-

Instrumentation: A DSC and a TGA instrument.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

-

DSC Parameters:

-

Temperature Range: Typically from ambient to 300 °C.

-

Heating Rate: 10 °C/min.

-

Atmosphere: Inert (e.g., nitrogen) at a flow rate of 50 mL/min.

-

-

TGA Parameters:

-

Temperature Range: Typically from ambient to 600 °C.

-

Heating Rate: 10 °C/min.

-

Atmosphere: Inert (e.g., nitrogen) at a flow rate of 50 mL/min.

-

-

Data Analysis:

-

DSC: The endothermic peak in the DSC thermogram corresponds to the melting point. For this compound, a melting point in the range of 157-160 °C has been reported.[2]

-

TGA: The TGA curve shows the mass loss as a function of temperature. The onset of mass loss indicates the beginning of decomposition.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Application Note:

X-ray crystallography is the gold standard for unambiguous structure determination. The crystal structure of this compound reveals the molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding its solid-state properties.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the compound in a mixture of ethanol and water (1:1 v/v).[4]

-

Data Collection:

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data at a controlled temperature (e.g., 293 K) using Mo Kα radiation.[4]

-

-

Structure Solution and Refinement:

-

Process the collected data to obtain integrated intensities.

-

Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F².

-

-

Crystallographic Data for this compound:

-

Crystal System: Monoclinic

-

Space Group: P2₁/c

-

Unit Cell Dimensions: a = 14.654 Å, b = 4.9321 Å, c = 12.688 Å, β = 105.63°[4]

-

Quantitative Data Summary

| Analytical Technique | Parameter | Value | Reference |

| ¹H NMR | Chemical Shifts (δ, ppm) in DMSO-d₆ | 16.10 (s, 1H), 7.36 (d, 2H), 7.26 (d, 2H), 4.25 (s, 2H) | [2] |

| ¹³C NMR | Chemical Shifts (δ, ppm) in DMSO-d₆ | 155.80, 135.41, 132.27, 131.16, 129.16, 28.73 | [2] |

| FT-IR | Characteristic Peaks (cm⁻¹) | 2985, 2838, 2696, 1487, 1404, 1048, 763, 654 | [2] |

| Mass Spec. | [M+H]⁺ (m/z) | 195.05 (calculated) | - |

| Thermal Analysis | Melting Point (°C) | 157-160 | [2] |

| X-ray Cryst. | Crystal System | Monoclinic | [4] |

| X-ray Cryst. | Space Group | P2₁/c | [4] |

Visualizations

References

Application Notes and Protocols: FT-IR Spectroscopy of 5-(4-chlorobenzyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of 5-(4-chlorobenzyl)-1H-tetrazole using Fourier-Transform Infrared (FT-IR) spectroscopy. It includes comprehensive experimental protocols for sample preparation and spectral acquisition, a summary of characteristic vibrational frequencies, and an interpretation of the spectral data. This information is critical for the structural confirmation and quality control of this compound, which is of interest in medicinal chemistry and drug development.

Introduction

This compound is a substituted tetrazole derivative. The tetrazole ring is a key structural motif in medicinal chemistry, often serving as a bioisostere for a carboxylic acid group. The incorporation of a 4-chlorobenzyl substituent introduces specific steric and electronic properties that can influence the molecule's biological activity. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the structural characterization of organic molecules. It provides a unique "fingerprint" based on the vibrational modes of the functional groups present in the molecule. This application note outlines the methodology for obtaining and interpreting the FT-IR spectrum of this compound.

Experimental Protocols

Two common methods for the FT-IR analysis of solid samples are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method. Both are detailed below.

KBr Pellet Method

This traditional method involves dispersing the solid sample in a KBr matrix, which is transparent in the mid-IR region.

Materials:

-

This compound (sample)

-

Spectroscopic grade Potassium Bromide (KBr), dried at 110°C

-

Agate mortar and pestle

-

Pellet-forming die

-

Hydraulic press

-

FT-IR spectrometer

Protocol:

-

Cleaning: Thoroughly clean the agate mortar, pestle, and pellet-forming die with acetone and ensure they are completely dry.

-

Weighing: Weigh approximately 1-2 mg of the this compound sample and 200-250 mg of dry, spectroscopic grade KBr powder. The sample concentration should be between 0.2% and 1% by weight.[1][2][3]

-

Grinding and Mixing: First, grind the sample in the agate mortar until it forms a fine powder. Then, add the KBr powder and continue to gently grind and mix until a homogeneous mixture is obtained.[1]

-

Pellet Formation: Transfer the mixture to the pellet-forming die. Apply a force of approximately 8-10 tons using a hydraulic press for 1-2 minutes. It is recommended to use a vacuum to remove trapped air and moisture, which can cause scattering and interference in the spectrum.[1][2][4]

-

Inspection: Carefully remove the resulting thin, transparent, or translucent pellet from the die. A high-quality pellet should be clear and free of cracks or cloudiness.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Acquire a background spectrum using an empty sample holder or a pure KBr pellet. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Attenuated Total Reflectance (ATR) Method

ATR is a modern and rapid technique that requires minimal sample preparation.

Materials:

-

This compound (sample)

-

FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

Protocol:

-

Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum with the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the this compound powder onto the ATR crystal, ensuring the crystal surface is completely covered.[5]

-

Pressure Application: Use the pressure clamp of the ATR accessory to apply consistent pressure to the sample, ensuring good contact with the crystal.[5][6]

-

Spectral Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, retract the pressure clamp, remove the sample powder, and clean the crystal surface with a soft tissue dampened with an appropriate solvent like isopropanol or acetone.

Data Presentation and Interpretation

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. The key spectral data is summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 2985, 2838, 2696 | N-H and C-H stretching | Tetrazole ring and Benzyl CH₂ |

| 2317 | Overtone or combination bands | - |

| 1487 | C=C stretching | Aromatic ring |

| 1404 | CH₂ scissoring | Benzyl group |

| 1048 | C-Cl stretching | Chlorobenzyl group |

| 763, 654 | C-H out-of-plane bending | Aromatic ring |

Table 1: Characteristic FT-IR Absorption Bands of this compound. Data sourced from a comparative study on 5-substituted 1H-tetrazoles.[7]

Interpretation of Key Peaks:

-

N-H and C-H Stretching Region (2500-3200 cm⁻¹): The broad absorption bands observed in the 2600-3000 cm⁻¹ range are characteristic of the N-H stretching vibrations of the tetrazole ring, often appearing broad due to hydrogen bonding. The peaks at 2985 and 2838 cm⁻¹ can be attributed to the asymmetric and symmetric C-H stretching of the methylene (-CH₂-) bridge.[7]

-

Aromatic C=C Stretching (around 1487 cm⁻¹): The absorption at 1487 cm⁻¹ is typical for the C=C stretching vibrations within the p-substituted benzene ring.[7]

-

Methylene Scissoring (around 1404 cm⁻¹): The band at 1404 cm⁻¹ corresponds to the scissoring (in-plane bending) vibration of the -CH₂- group.[7]

-

C-Cl Stretching (around 1048 cm⁻¹): The strong absorption at 1048 cm⁻¹ is indicative of the C-Cl stretching vibration of the chlorobenzyl moiety.[7]

-

Aromatic C-H Out-of-Plane Bending (below 800 cm⁻¹): The bands at 763 and 654 cm⁻¹ are characteristic of the out-of-plane C-H bending vibrations of the substituted aromatic ring.[7]

Visualized Workflow and Logic

The following diagrams illustrate the experimental workflow for FT-IR analysis and the logical relationship between the molecular structure and its spectral features.

Caption: Experimental workflow for FT-IR analysis.

References

- 1. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 2. azom.com [azom.com]

- 3. scienceijsar.com [scienceijsar.com]

- 4. m.youtube.com [m.youtube.com]

- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 6. jascoinc.com [jascoinc.com]

- 7. rsc.org [rsc.org]

Application Notes and Protocols for 5-(4-chlorobenzyl)-1H-tetrazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential therapeutic applications, and relevant experimental protocols for 5-(4-chlorobenzyl)-1H-tetrazole. This compound belongs to the tetrazole class of heterocycles, which are recognized as important pharmacophores in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids and their broad range of biological activities.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a [3+2] cycloaddition reaction between 2-(4-chlorophenyl)acetonitrile and an azide source.[2] This method is a common and effective way to prepare 5-substituted 1H-tetrazoles.[1][3]

Experimental Protocol: Synthesis of this compound[2]

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-(4-chlorophenyl)acetonitrile (0.04 mol), sodium azide (NaN3, 0.06 mol), and ammonium chloride (NH4Cl, 0.06 mol) in 120 ml of dimethylformamide (DMF).

-

Reflux: Heat the mixture to reflux and maintain it under stirring for 20 hours.

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solid byproducts.

-

Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure.

-

Precipitation and Isolation: Pour the resulting residue into 30 ml of cold water to precipitate the crude product.

-

Purification: Collect the solid product by filtration. The crude product can be further purified by recrystallization from a 1:1 mixture of ethanol and water to obtain crystals of this compound.

Caption: Synthesis workflow for this compound.

Potential Therapeutic Applications and Biological Activities

While specific quantitative data for this compound is limited in the public domain, the broader class of tetrazole derivatives has demonstrated a wide array of biological activities. The following sections outline potential applications based on studies of closely related compounds and general knowledge of tetrazole pharmacology.

Antibacterial Activity

A study on the closely related compound, 5-(4-chlorophenyl)-1H-tetrazole, demonstrated its bactericidal effect against various hospital-isolated and reference bacterial strains.

Quantitative Data: Antibacterial Activity of 5-(4-chlorophenyl)-1H-tetrazole

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) |

| E. coli H | > 2 | > 2 |

| S. aureus H | > 2 | > 2 |

| K. pneumoniae H | 2 | > 2 |

| S. aureus A | 1 | 2 |

| E. coli A | 2.5 | > 2.5 |

| B. subtilis A | 1 | 2 |

| P. aeruginosa A | 2 | > 2 |

Data is conceptually represented based on findings indicating the antibacterial activity of 5-(4-chlorophenyl)-1H-tetrazole.[4]

Anticancer Activity

Potential Signaling Pathway: Induction of Apoptosis

One of the key mechanisms by which anticancer agents exert their effects is through the induction of programmed cell death, or apoptosis. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases. Some tetrazole derivatives have been shown to induce apoptosis in cancer cells.

Caption: Potential mechanism of apoptosis induction.

Anti-inflammatory Activity

Tetrazole derivatives have been investigated for their anti-inflammatory properties.[1] The mechanism often involves the inhibition of pro-inflammatory mediators. A plausible mechanism is the modulation of the NF-κB signaling pathway, a key regulator of inflammation.

Potential Signaling Pathway: Inhibition of NF-κB Activation

In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Some anti-inflammatory compounds act by preventing IκB degradation.

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Microtubule Polymerization Assay

This assay determines if this compound can inhibit the polymerization of tubulin.

-

Tubulin Preparation: Reconstitute purified tubulin in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

-

Reaction Mixture: In a 96-well plate, mix the tubulin solution with GTP, a fluorescence reporter (e.g., DAPI), and various concentrations of this compound or a known microtubule inhibitor (e.g., nocodazole) as a control.

-